molecular formula C10H11F3N2O5 B3330468 1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 7057-42-3

1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3330468
CAS No.: 7057-42-3
M. Wt: 296.2 g/mol
InChI Key: VSQQQLOSPVPRAZ-XVMARJQXSA-N
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Description

1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a nucleoside analog characterized by a modified tetrahydrofuran (sugar) moiety and a pyrimidine-dione base with a trifluoromethyl (-CF₃) substituent at the 5-position. Its molecular formula is C₁₀H₁₁F₃N₂O₅ (molecular weight: 296.2 g/mol), and it features stereospecific hydroxyl and hydroxymethyl groups on the tetrahydrofuran ring . The compound is of interest in medicinal chemistry due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs. It is typically synthesized with a purity of ≥98% (HPLC) for research applications .

Properties

IUPAC Name

1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQQQLOSPVPRAZ-XVMARJQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Molecular Formula and Weight

  • Molecular Formula : C10H11F3N2O5
  • Molecular Weight : 296.2 g/mol

Structural Characteristics

The compound features a trifluoromethyl group and a tetrahydrofuran moiety, contributing to its unique chemical reactivity and biological interactions.

Antiviral Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit broad-spectrum antiviral activity. In vitro studies have shown effectiveness against various viral strains, suggesting potential as an antiviral agent in therapeutic applications .

Antifungal Activity

A study assessed the antifungal properties of related trifluoromethyl pyrimidines against multiple fungal pathogens. The results demonstrated that compounds similar to 1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione displayed significant inhibition rates against pathogens such as Botrytis cinerea and Colletotrichum gloeosporioides at concentrations of 50 μg/ml. Notably, some derivatives achieved over 90% inhibition .

Anticancer Activity

The compound has shown promising anticancer effects in various cell lines. For instance, it was tested against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cell lines. The inhibition rates varied but were comparable to established chemotherapeutics like doxorubicin. Compounds derived from this class exhibited moderate to high cytotoxicity against these cancer cell lines .

  • Inhibition of Nucleotide Synthesis : The structural similarity to nucleobases allows these compounds to interfere with nucleotide synthesis pathways.
  • Disruption of Cellular Processes : By mimicking natural substrates in cellular pathways, these compounds can disrupt critical processes such as DNA replication and repair.

Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of trifluoromethyl pyrimidines against HIV and other viruses. The results indicated a dose-dependent response with significant viral load reduction observed at higher concentrations .

Study 2: Antifungal Screening

In a comprehensive antifungal screening involving several trifluoromethyl pyrimidines, the compound demonstrated notable activity against B. cinerea, with an inhibition rate exceeding 90% at 50 μg/ml .

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineInhibition Rate (%)Reference
AntiviralHIVSignificant reduction
AntifungalBotrytis cinerea>90% at 50 μg/ml
AnticancerPC3Up to 64.20%
AnticancerK562Up to 37.80%

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Its structure allows for interaction with viral proteins, inhibiting their function. For instance, research has shown that derivatives of pyrimidine compounds exhibit antiviral properties against several viruses, including HIV and influenza . The trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability.

Anticancer Properties

The compound has been investigated for its anticancer effects. Studies indicate that it can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the hydroxymethyl group contributes to its ability to interact with cellular targets effectively . In vitro tests have shown promising results against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.

Enzyme Inhibition

Enzyme inhibition is another area where this compound shows promise. It has been tested as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can disrupt cancer cell proliferation and viral replication processes . The structural features of the compound allow for selective binding to enzyme active sites, making it a candidate for further development as a therapeutic agent.

Metabolic Studies

In biochemical research, the compound serves as a tool for studying metabolic pathways involving nucleosides and nucleotides. Its structural similarity to natural substrates allows researchers to investigate enzyme kinetics and substrate specificity in metabolic reactions .

Drug Development

The compound's unique properties make it a valuable scaffold for drug development. Researchers are exploring modifications to enhance its pharmacological profile while maintaining efficacy against target diseases. Structure-activity relationship (SAR) studies are ongoing to identify optimal modifications that could lead to more effective therapeutic agents .

Chemical Synthesis

The compound is utilized in chemical synthesis as an intermediate for producing more complex molecules. Its reactivity can be harnessed in multi-step synthetic routes to create novel compounds with desired functionalities .

Polymer Science

In polymer science, derivatives of this compound are being investigated for their potential use in creating functionalized polymers. These polymers could have applications in drug delivery systems or as materials with specific mechanical properties .

Case Study 1: Antiviral Activity

A study conducted on the antiviral properties of pyrimidine derivatives demonstrated that 1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione exhibited significant inhibition of viral replication in vitro. The study reported a 70% reduction in viral load at optimal concentrations .

Case Study 2: Anticancer Effectiveness

Research published in a peer-reviewed journal highlighted the anticancer activity of this compound against breast cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

Compound Name Molecular Formula Sugar Modifications Base Modifications Key Features References
Target Compound C₁₀H₁₁F₃N₂O₅ (2S,4S,5R)-4-OH, 5-CH₂OH 5-CF₃ Enhanced metabolic stability, stereospecific hydroxylation
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrimidine-2,4-dione C₁₁H₁₅FN₂O₅ Dioxolane ring (2,2-dimethyl), 5-(2-hydroxyethyl) 5-F Dioxolane ring stabilizes conformation; planar pyrimidine ring
1-((2R,4S,5R)-5-((tert-butyldimethylsilyloxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4-dione C₁₆H₂₈N₂O₅Si TBDMS-protected CH₂OH 5-CH₃ Hydrophobic protection enhances synthetic yield
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4-dione (Thymidine) C₁₀H₁₄N₂O₅ Natural deoxyribose 5-CH₃ Natural nucleoside; lacks fluorination
1-((2R,3S,4R,5R)-3-Chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4-dione C₉H₁₀ClFN₂O₅ 3-Cl, 3-F substituents None Dual halogenation for steric and electronic effects

Key Observations :

  • Trifluoromethyl vs. Methyl/Fluoro : The target compound’s -CF₃ group increases lipophilicity (logP ~0.8) compared to thymidine (logP ~-1.2), improving membrane permeability .
  • Sugar Ring Conformations : The dioxolane analog () adopts an envelope conformation, while the target compound’s tetrahydrofuran ring likely favors a C3’-endo puckering due to stereospecific hydroxyl groups .
  • Protective Groups : TBDMS in prevents unwanted hydroxyl reactions during synthesis, contrasting with the unprotected hydroxymethyl in the target compound .

Key Insights :

  • Metabolic Stability : The target compound’s -CF₃ group likely reduces susceptibility to enzymatic degradation compared to thymidine .
  • Synthetic Complexity : TBDMS protection () and click chemistry () are common strategies for nucleoside modification, though the target compound’s synthesis remains undisclosed .

Physicochemical Properties

Table 3: Solubility and Crystallinity

Compound Solubility Crystallinity Hydrogen Bonding References
Target Compound Low (hydrophobic CF₃) Amorphous (no crystal data) Intra-ring O–H···O
5-Fluoro-dioxolane analog Moderate in polar solvents Layered packing via O5–H···O2 and N2–H···O5 Intermolecular networks
Thymidine High in water Monoclinic crystals Extensive O–H···N/O interactions

Analysis :

  • The dioxolane analog’s layered crystal structure () enhances stability, whereas the target compound’s amorphous nature may complicate formulation .
  • Thymidine’s high aqueous solubility is attributed to polar hydroxyl groups, absent in the more lipophilic target compound .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield?

The compound can be synthesized via nucleoside coupling reactions using protected sugar moieties and heterocyclic bases. A validated method involves using lithium carbonate and N-ethyl-N,N-diisopropylamine in tetrahydrofuran (THF) under controlled heating (20°C), achieving ~89% yield. Key steps include:

  • Drying reagents under vacuum to prevent hydrolysis.
  • Gradual addition of protecting groups (e.g., dimethoxytrityl) to avoid side reactions.
  • Purification via column chromatography to isolate the product .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation and moisture absorption. Use amber vials to protect from light, as UV exposure may degrade the hydroxymethyl and trifluoromethyl groups. For long-term stability, lyophilize and store in sealed containers with desiccants .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C/¹⁹F) : Confirm stereochemistry (2S,4S,5R) and verify trifluoromethyl integration.
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₁₀H₁₂F₃N₂O₅; theoretical MW: 306.21 g/mol).
  • HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What safety precautions are necessary during experimental work?

  • GHS Hazards : Skin/eye irritation (Category 2), acute toxicity (Oral, Category 4).
  • Mitigation : Use PPE (gloves, goggles), work in fume hoods, and avoid ignition sources (flammable solvents like THF). For spills, neutralize with inert adsorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry at C2, C4, and C5 influence biological activity?

The (2S,4S,5R) configuration is critical for mimicking natural nucleosides, enabling interactions with enzymes like polymerases. For example:

  • Hydroxymethyl orientation (C5) affects hydrogen bonding with target proteins.
  • Fluorine substitution (trifluoromethyl) enhances metabolic stability and lipophilicity, as seen in antiviral analogs .

Q. What strategies resolve contradictions in reported solubility or reactivity data?

  • Case Study : Discrepancies in solubility (polar vs. nonpolar solvents) may arise from polymorphic forms. Use XRPD to identify crystalline vs. amorphous states.
  • Reactivity conflicts : Validate via controlled experiments (e.g., pH-dependent hydrolysis rates) and cross-reference with computational models (DFT for reaction pathways) .

Q. How can researchers optimize reaction conditions for scale-up?

  • DoE (Design of Experiments) : Vary temperature, solvent ratios, and catalyst loading to identify robust parameters.
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time.
  • Case Example : A 30% yield improvement was achieved by switching from THF to acetonitrile, reducing side-product formation .

Q. What advanced computational methods predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Simulate binding to viral RNA polymerases (e.g., SARS-CoV-2 RdRp) to assess inhibition potential.
  • Docking Studies : Use AutoDock Vina to map hydrogen bonds between the trifluoromethyl group and active-site residues (e.g., Lys545, Ser682). Validate with SPR (surface plasmon resonance) binding assays .

Q. How does the trifluoromethyl group impact metabolic stability in vivo?

  • Cytochrome P450 Resistance : The electron-withdrawing CF₃ group reduces oxidative metabolism, prolonging half-life. Compare with non-fluorinated analogs using LC-MS/MS pharmacokinetic profiling in rodent models.
  • Case Study : Fluorinated pyrimidines showed 3x higher AUC (area under the curve) than non-fluorinated derivatives .

Q. What methodologies troubleshoot low yields in glycosidic bond formation?

  • Protecting Group Strategy : Use tert-butyldimethylsilyl (TBS) for hydroxyl groups to prevent undesired side reactions.
  • Catalysis : Screen Lewis acids (e.g., BF₃·Et₂O) to enhance coupling efficiency.
  • Failure Analysis : Characterize byproducts via LC-MS to identify hydrolysis or dimerization pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

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